molecular formula C24H31N5O2S B2396924 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 923243-31-6

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2396924
CAS No.: 923243-31-6
M. Wt: 453.61
InChI Key: KUFMPBIIVQDLQT-UHFFFAOYSA-N
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Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound with multifaceted applications in various scientific fields. It boasts a complex chemical structure combining functional groups that enable a variety of chemical reactions and interactions, making it valuable in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves several key steps:

  • Synthesis of 2,4,5-trimethylbenzenesulfonamide: : This intermediate is prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid.

  • Formation of 4-(diethylamino)-6-methylpyrimidine: : This pyrimidine derivative can be synthesized through a multi-step process starting from accessible precursors like acetylacetone and diethylamine, followed by cyclization with appropriate reagents.

  • Coupling of the two intermediates: : The key step involves the reaction of 4-(diethylamino)-6-methylpyrimidine with 4-aminophenyl-2,4,5-trimethylbenzenesulfonamide under conditions promoting nucleophilic substitution.

Industrial Production Methods

Industrial production leverages optimized reaction conditions and catalysts to maximize yield and purity. Large-scale synthesis typically employs automated continuous flow reactors to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, altering the diethylamino group.

  • Reduction: : Potential reduction of the pyrimidine ring and sulfonamide moiety.

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidants: : Hydrogen peroxide, potassium permanganate.

  • Reductants: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents like bromine or chlorine.

Major Products

  • Oxidation: Leads to the formation of N-oxides or sulfoxides.

  • Reduction: Produces reduced forms of the pyrimidine ring.

  • Substitution: Yields halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide has extensive applications:

Chemistry

  • Used as a reagent for synthesizing complex organic molecules.

  • Acts as a ligand in coordination chemistry for metal complexation.

Biology

  • Explored for its potential as a biochemical probe.

  • Investigated for its interactions with cellular proteins and enzymes.

Medicine

  • Studied for therapeutic potentials, such as anticancer and antimicrobial properties.

  • Evaluated for its pharmacokinetics and biodistribution.

Industry

  • Utilized in developing specialized dyes and pigments.

  • Employed in material science for creating advanced polymers and resins.

Mechanism of Action

The compound operates through several pathways, including:

  • Enzyme Inhibition: : It can inhibit specific enzymes by binding to active sites, altering their activity.

  • Signal Modulation: : Influences cellular signaling pathways by interacting with membrane receptors.

  • DNA/RNA Interference: : May interact with nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(diethylamino)phenyl)-2,4,6-trimethylbenzenesulfonamide): : Differs in the position of methyl groups on the benzene ring.

  • N-(4-(4-aminophenyl)-2,4,6-trimethylbenzenesulfonamide): : Lacks the diethylamino and pyrimidine groups.

  • N-(4-(4-(diethylamino)-6-phenylpyrimidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide): : Substitutes a phenyl group in the pyrimidine ring.

Uniqueness

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide stands out due to the synergistic effects of its pyrimidine and sulfonamide groups, conferring unique chemical properties and biological activities compared to its analogs.

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Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-7-29(8-2)23-15-19(6)25-24(27-23)26-20-9-11-21(12-10-20)28-32(30,31)22-14-17(4)16(3)13-18(22)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFMPBIIVQDLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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